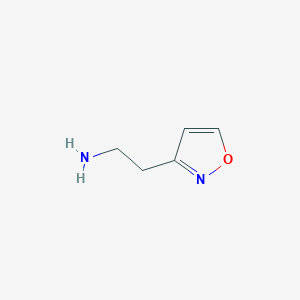

2-(Isoxazol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHDTCHKZVZFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isoxazol 3 Yl Ethanamine and Its Analogues

Strategies for the Construction of the Isoxazole (B147169) Ring System

The formation of the isoxazole heterocycle is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. These methods can be broadly categorized into two main strategies: regioselective 1,3-dipolar cycloadditions and various cyclocondensation and annulation approaches. Each strategy offers distinct advantages regarding substrate scope, reaction conditions, and control over the substitution pattern of the final isoxazole product.

Regioselective 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for synthesizing five-membered heterocyclic rings, including isoxazoles. tandfonline.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkene or alkyne. The high degree of regioselectivity often observed in these reactions makes them particularly valuable for the synthesis of specifically substituted isoxazoles and their partially saturated analogues, isoxazolines. tandfonline.commdpi.com

A crucial aspect of isoxazole synthesis via 1,3-dipolar cycloaddition is the generation of the nitrile oxide intermediate. Nitrile oxides are typically unstable and are therefore generated in situ from more stable precursors. Common methods for their formation include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. rsc.orgnih.gov Various oxidants have been employed for the conversion of aldoximes to nitrile oxides, including environmentally friendly options like Oxone. tandfonline.comtandfonline.com For instance, treatment of oximes with hypervalent iodine has been shown to lead to the rapid formation of nitrile oxides, which can then be trapped by a dipolarophile. rsc.org

Once generated, the nitrile oxide readily reacts with dipolarophiles. The reaction with an alkyne yields a fully aromatic isoxazole, while reaction with an alkene produces an isoxazoline (B3343090), which can be subsequently oxidized to an isoxazole if desired. tandfonline.commdpi.com The reaction is highly regioselective, particularly with terminal alkynes, leading predominantly to the formation of 3,5-disubstituted isoxazoles. rsc.orgnih.gov This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition. mdpi.com

The scope of this reaction is broad, accommodating a wide range of functional groups on both the nitrile oxide precursor and the dipolarophile. tandfonline.com Mechanochemical methods, such as ball-milling, have also been developed to perform these cycloadditions under solvent-free conditions, enhancing the environmental friendliness of the synthesis. tandfonline.comnih.gov

Table 1: Examples of Nitrile Oxide Cycloaddition Reactions

| Nitrile Oxide Precursor | Dipolarophile | Generation Method | Product Type | Key Features |

|---|---|---|---|---|

| Aldoxime | Terminal Alkyne | Hypervalent Iodine Oxidation rsc.org | 3,5-Disubstituted Isoxazole | High regioselectivity and yield under mild conditions. rsc.org |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Triethylamine) nih.gov | 3,5-Disubstituted Isoxazole | Standard, widely used method. nih.gov |

| Aldoxime | Alkene | Oxone under Ball-Milling tandfonline.com | Isoxazoline | Solvent-free, environmentally friendly conditions. tandfonline.com |

| Aldoxime | Internal Alkyne | Various Oxidants | 3,4,5-Trisubstituted Isoxazole | Often requires harsher conditions or catalysts. researchgate.net |

The molecular mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive theoretical and computational study. The reaction can, in principle, proceed through two distinct pathways: a concerted mechanism, where the two new sigma bonds are formed simultaneously in a single transition state, or a stepwise mechanism, which involves the formation of a diradical or zwitterionic intermediate. nih.govnih.govacs.org

For most 1,3-dipolar cycloadditions involving nitrile oxides and standard alkenes or alkynes, computational studies using Density Functional Theory (DFT) and other methods strongly support a concerted, albeit often asynchronous, mechanism. nih.gov An asynchronous process implies that while the bond formations occur in a single step, they are not perfectly synchronized, with one bond beginning to form before the other in the transition state. nih.gov

However, the possibility of a stepwise mechanism can become competitive under certain conditions. The nature of the reactants and the polarity of the solvent can influence the reaction pathway. acs.org For example, highly reactive or electronically unusual dipolarophiles, such as cyclobutadiene, which has a high propensity to form diradical intermediates, can favor a stepwise pathway. nih.gov Similarly, polar solvents can stabilize polar or zwitterionic intermediates, potentially making a stepwise mechanism more energetically favorable than in the gas phase or in nonpolar solvents. acs.org Despite these possibilities, for the synthesis of most common isoxazoles, the concerted pathway is generally considered the predominant mechanism. nih.govnih.gov

Cyclocondensation and Annulation Approaches

Beyond cycloaddition reactions, the isoxazole ring can be constructed through methods involving the condensation and subsequent cyclization of linear precursors. These approaches often utilize readily available starting materials and provide alternative regiochemical outcomes compared to 1,3-dipolar cycloadditions.

A classic and enduring method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). nih.gov This cyclocondensation reaction proceeds via the initial formation of an oxime intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the isoxazole ring. mdpi.com

A significant challenge in this approach is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as either carbonyl group can react first, leading to a mixture of isomeric isoxazole products. nih.gov However, methodologies have been developed to achieve regiochemical control by modifying the reaction conditions (such as pH) or by using substrates like β-enamino diketones, where the reactivity of the two carbonyl groups is differentiated. nih.gov For example, the use of β-enamino diketones with hydroxylamine hydrochloride under varying conditions has been shown to produce different series of regioisomeric isoxazoles selectively. nih.gov

Other variations of this approach include the cyclization of chalcones with hydroxylamine hydrochloride in an alkaline medium to form 3,5-disubstituted isoxazoles and the reaction of 1,3-dialkynes with hydroxylamine to produce 3,5-disubstituted isoxazoles under mild conditions. acs.orgnih.gov

Copper catalysts have emerged as powerful tools in the synthesis of isoxazoles, enabling milder reaction conditions and offering unique pathways for ring construction. researchgate.net One of the most significant applications is in the copper(I)-catalyzed cycloaddition of terminal alkynes and in situ-generated nitrile oxides. This process, a "click" reaction, is highly reliable and provides 3,5-disubstituted isoxazoles with excellent regioselectivity. organic-chemistry.org However, this catalytic system is generally limited to terminal alkynes. researchgate.net

Beyond catalyzing cycloadditions, copper has been used to facilitate novel cascade or annulation reactions. For example, a copper-catalyzed synthesis of 3,4,5-trisubstituted isoxazoles has been developed from O-arylmethyl alkynyl oxime ethers. acs.orgnih.gov This reaction proceeds through a cascade involving the intramolecular addition of the oxime to the alkyne, followed by a 1,3-migration of the arylmethyl group, all mediated by the copper catalyst. nih.gov Another approach involves a copper-catalyzed formal [4+1] annulation of diynes with isoxazoles to construct more complex heterocyclic systems. acs.org These methods highlight the versatility of copper catalysis in accessing a diverse range of substituted isoxazoles through innovative reaction pathways. thieme-connect.com

Table 2: Summary of Copper-Catalyzed Isoxazole Syntheses

| Reaction Type | Reactants | Copper Catalyst (Example) | Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Terminal Alkyne + Nitrile Oxide | Copper(I) | 3,5-Disubstituted Isoxazole | organic-chemistry.org |

| Cascade Cyclization-Migration | O-Arylmethyl alkynyl oxime ether | Cu(OTf)₂ | 3,4,5-Trisubstituted Isoxazole | nih.gov |

| Oxidation/Cyclization | Propargylamine | CuCl | Substituted Isoxazole | thieme-connect.com |

| Formal [4+1] Annulation | 1,6-Diyne + Isoxazole | Copper Catalyst | Pyrrolo[3,4-b]indoles | acs.org |

Green Chemistry Principles in Isoxazole Synthesis

The synthesis of the isoxazole scaffold, the central component of 2-(isoxazol-3-yl)ethanamine, has been significantly improved by the adoption of green chemistry principles. These methods offer substantial advantages over traditional synthetic protocols, including reduced reaction times, higher yields, minimized byproduct formation, and the use of environmentally benign reagents and conditions. rsc.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically accelerates reaction rates. preprints.org In the context of isoxazole synthesis, microwave-assisted protocols have been successfully employed to improve product yields and reduce reaction times from hours to mere minutes. preprints.orgresearchgate.net For instance, the synthesis of isoxazole derivatives from chalcone (B49325) precursors with hydroxylamine hydrochloride can be completed in 10-15 minutes under microwave irradiation (210 W), compared to several hours required for conventional heating methods. preprints.orgsemanticscholar.org This technique not only enhances energy efficiency but also often leads to cleaner reactions with higher selectivity. preprints.org

A comparative study highlighted the efficiency of microwave-induced synthesis, showing that reactions requiring 6-8 hours conventionally could be completed in 6-10 minutes with improved yields (from 58-69% to 67-82%). researchgate.net This acceleration is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and localized heating. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6-8 hours | 58-69% | Standard laboratory setup |

| Microwave Irradiation | 6-15 minutes | 67-82% | Rapid reaction, higher yield, energy efficient |

Solvent-Free and Aqueous Reaction Environments

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Syntheses of isoxazole derivatives have been successfully adapted to solvent-free conditions or conducted in aqueous media, which are inexpensive, non-toxic, and environmentally safe. unodc.orgnanobioletters.com

Performing reactions in water leverages the hydrophobic effect and the unique polarity of water to accelerate reaction rates and influence selectivity. unodc.org An efficient synthesis of 5-arylisoxazole derivatives has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, completely eliminating the need for a catalyst. unodc.orgresearchgate.net This method offers the advantages of mild reaction conditions, high yields, and a simple work-up procedure. unodc.org Similarly, mechanochemistry, through ball-milling, allows for the solvent-free 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, providing a scalable and environmentally friendly route to 3,5-isoxazoles. nanobioletters.com

Three-component reactions between aldehydes, β-ketoesters, and hydroxylamine hydrochloride have been effectively carried out in water, sometimes promoted by natural sunlight, to produce isoxazol-5(4H)-ones in excellent yields (89-97%) and short reaction times (17-40 minutes). nih.gov

Metal-Free Catalysis in Isoxazole Ring Formation

While metal catalysts, particularly copper and palladium, are highly effective in isoxazole synthesis, their use can present issues such as cost, toxicity, and difficulty in removal from the final product. organic-chemistry.orgwikipedia.org Consequently, there is a significant drive to develop metal-free catalytic systems. organic-chemistry.org

The most common route to isoxazoles is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. organic-chemistry.org Metal-free approaches often focus on the in situ generation of the nitrile oxide from an aldoxime using a mild oxidant. organic-chemistry.org Reagents such as Oxone, in an aqueous medium, can facilitate the oxidation of aldoximes to nitrile oxides, which then react with alkynes to form the isoxazole ring without the need for a metal catalyst. organic-chemistry.org Another strategy involves using tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment, enabling the construction of isoxazoles under metal-free conditions. libretexts.org

Organocatalysis also presents a viable metal-free alternative. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the 1,3-dipolar addition of nitrile oxides to alkynes. These methods, which avoid transition metals, are advantageous for their lower toxicity, reduced environmental impact, and simplified purification procedures, making them highly desirable, especially in pharmaceutical synthesis. organic-chemistry.orgwikipedia.org

Introduction of the Ethanamine Side Chain

Once the isoxazole scaffold is synthesized, the next critical step is the introduction of the ethanamine side chain at the C3 position to yield the target compound, this compound. This is typically achieved through post-cyclization functionalization.

Post-Cyclization Functionalization Strategies for Isoxazole Scaffolds

Directly attaching the ethanamine group can be challenging. Therefore, multi-step strategies involving the functionalization of a pre-formed isoxazole ring are commonly employed. These methods often begin with a 3-haloisoxazole (e.g., 3-bromo- (B131339) or 3-iodoisoxazole) as a versatile starting material for carbon-carbon bond-forming reactions.

One prominent strategy involves transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a powerful tool. rsc.org In this approach, a 3-haloisoxazole can be coupled with a protected two-carbon alkyne, such as trimethylsilylacetylene.

Step 1: C-C Bond Formation: A 3-haloisoxazole is reacted with an alkyne via Sonogashira coupling to install a two-carbon alkynyl side chain at the C3 position.

Step 2: Functional Group Transformation: The resulting 3-ethynylisoxazole can then undergo further transformations. A common and effective route is the reduction of a related nitrile. For instance, if a cyanomethyl group (-CH₂CN) is introduced at the C3 position, a subsequent reduction step (e.g., using catalytic hydrogenation or a reducing agent like lithium aluminum hydride) will convert the nitrile group into the desired primary amine, yielding this compound.

This stepwise approach allows for the controlled and efficient construction of the target molecule from a functionalized isoxazole core.

Direct Incorporation of Ethanamine Moiety during Ring Closure

The direct incorporation of a protected ethanamine functionality during the formation of the isoxazole ring represents an efficient synthetic strategy. This approach typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene bearing a protected aminoethyl group.

One conceptual approach involves the reaction of a nitrile oxide with a suitably protected 4-aminobut-1-yne. The protecting group on the amine is crucial to prevent side reactions and to be easily removable in a subsequent step. For instance, a tert-butoxycarbonyl (Boc) protecting group is often employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

Table 1: Conceptual Reaction for Direct Incorporation of Ethanamine Moiety

| Reactant 1 | Reactant 2 | Protecting Group (P) | Product |

| Ar-C≡N⁺-O⁻ | H-C≡C-CH₂CH₂-NHP | Boc | 3-(Ar)-5-(2-(NHP)ethyl)isoxazole |

| R-C≡N⁺-O⁻ | H-C≡C-CH₂CH₂-NHP | Cbz | 3-(R)-5-(2-(NHP)ethyl)isoxazole |

Note: This table represents a conceptual synthetic route. Ar = Aryl group, R = Alkyl group, Boc = tert-butoxycarbonyl, Cbz = Carboxybenzyl.

While direct cycloaddition with a pre-formed ethanamine moiety is plausible, a more common and well-documented strategy involves the use of precursors that can be readily converted to the ethanamine group after the isoxazole ring has been formed. This circumvents potential complications with the free or protected amine during the cycloaddition step.

Selective Reduction of Isoxazole Precursors to Ethanamine Derivatives

The reduction of 3-(nitromethyl)isoxazole derivatives provides a direct route to the target ethanamine. The nitro group can be effectively reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net This method is often clean and efficient, with the primary byproduct being water. Alternative reducing agents like iron in acetic acid or zinc in the presence of an acid can also be employed.

Another key precursor is isoxazole-3-acetonitrile. The cyano group can be selectively reduced to a primary amine, thus forming the ethanamine side chain. This transformation is typically achieved through catalytic hydrogenation, often using catalysts like Raney nickel or rhodium on alumina. frontiersin.org Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent for this conversion, although it requires anhydrous conditions and careful handling.

Table 2: Selective Reduction of Isoxazole Precursors

| Precursor | Functional Group to be Reduced | Reducing Agent/Catalyst | Product |

| 3-(Nitromethyl)isoxazole | Nitro (-NO₂) | H₂, Pd/C | This compound |

| 3-(Nitromethyl)isoxazole | Nitro (-NO₂) | Fe/CH₃COOH | This compound |

| Isoxazole-3-acetonitrile | Cyano (-CN) | H₂, Raney Ni | This compound |

| Isoxazole-3-acetonitrile | Cyano (-CN) | LiAlH₄ | This compound |

The choice of reducing agent and reaction conditions is critical to ensure the selectivity of the reduction and to avoid the cleavage of the N-O bond in the isoxazole ring, which can be susceptible to reduction under certain conditions.

Synthesis of Stereoisomeric this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest due to the often-differing pharmacological activities of stereoisomers. Two primary strategies are employed to achieve this: asymmetric synthesis using chiral auxiliaries or catalysts, and the resolution of racemic mixtures.

Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Asymmetric synthesis aims to introduce chirality during the formation of the molecule, leading directly to an enantiomerically enriched product. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor of the ethanamine side chain. For example, a chiral oxazolidinone can be acylated with a derivative that will become the ethanamine precursor. The bulky chiral auxiliary then sterically hinders one face of the molecule, directing the attack of a reagent to the opposite face, thus creating a new stereocenter with a high degree of stereoselectivity. After the desired stereochemistry is established, the chiral auxiliary is cleaved and can often be recovered and reused.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction. For the synthesis of chiral this compound derivatives, an enantioselective reduction of a suitable precursor could be employed. For instance, the asymmetric hydrogenation of an enamine precursor attached to the isoxazole ring, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), could yield the desired chiral amine with high enantiomeric excess. nih.gov

Table 3: Asymmetric Synthesis Approaches

| Method | Key Chiral Component | Example Application |

| Chiral Auxiliary | Chiral Oxazolidinone | Diastereoselective alkylation of an N-acyloxazolidinone to introduce the ethanamine precursor. researchgate.net |

| Asymmetric Catalysis | Chiral Rhodium or Ruthenium Catalyst | Enantioselective hydrogenation of an isoxazole-substituted enamine. nih.gov |

Resolution Techniques for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a widely used technique when a direct asymmetric synthesis is not feasible or is inefficient.

A common method for the resolution of racemic amines like this compound is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. nih.govrsc.org The resulting products are a pair of diastereomeric salts, which have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 4: Resolution of Racemic this compound

| Step | Procedure | Principle |

| 1. Salt Formation | React racemic this compound with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid). | Formation of two diastereomeric salts with different solubilities. |

| 2. Separation | Separate the diastereomeric salts by fractional crystallization. | The less soluble diastereomer crystallizes out of the solution first. |

| 3. Liberation | Treat the separated diastereomeric salt with a base. | The chiral acid is neutralized, and the enantiomerically pure amine is released. |

Enzymatic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.netresearchgate.net This method can offer high enantioselectivity under mild reaction conditions.

Chemical Reactivity and Mechanistic Transformations of the 2 Isoxazol 3 Yl Ethanamine Scaffold

Reactivity of the Isoxazole (B147169) Ring System in 2-(Isoxazol-3-yl)ethanamine

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers upon it a unique electronic structure that governs its reactivity towards various reagents and conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Nucleus

The isoxazole ring is considered a π-excessive heterocycle, which generally makes it more susceptible to electrophilic attack than pyridine (B92270). nih.gov The presence of the electron-donating oxygen atom and the electron-attracting nitrogen atom influences the regioselectivity of these reactions. nih.gov For isoxazoles, electrophilic aromatic substitution is known to preferentially occur at the C4 position. This is because the carbocation intermediate formed by attack at this position is the most stable, with the positive charge being delocalized without placing it on the electronegative oxygen atom.

Conversely, nucleophilic substitution on the isoxazole ring is less common and typically requires the presence of a good leaving group. The ring's inherent electron density makes it resistant to attack by nucleophiles unless activated by strongly electron-withdrawing substituents.

A notable example of functionalizing the isoxazole ring is through electrophilic cyclization. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to produce 4-iodoisoxazoles in good yields. researchgate.netnih.gov These 4-iodo derivatives can then serve as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

| Position of Substitution | Relative Stability of Intermediate | Favored Reaction |

|---|---|---|

| C4 | Most Stable | Yes |

| C5 | Less Stable | No |

| C3 | Less Stable | No |

Ring-Opening Reactions and Subsequent Chemical Transformations

A significant aspect of isoxazole chemistry is its susceptibility to ring-opening reactions, owing to the relatively weak N-O bond. nih.govmdpi.com This cleavage can be initiated by various means, including reduction, photolysis, or treatment with specific reagents, leading to versatile synthetic intermediates.

Reductive ring-opening is a well-established transformation. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel, can cleave the N-O bond to furnish β-enaminones. researchgate.net These compounds are valuable precursors for the synthesis of a wide array of other heterocyclic systems. researchgate.net

Furthermore, the isoxazole ring can undergo ring-opening upon treatment with an electrophilic fluorinating agent such as Selectfluor. This reaction proceeds via fluorination followed by deprotonation, leading to the formation of tertiary fluorinated carbonyl compounds through N-O bond cleavage. researchgate.netnih.gov Another documented transformation involves the ring opening of isoxazoles in the presence of an aromatic aldehyde, which can lead to the formation of furan (B31954) and pyran derivatives. imist.ma

Cycloaddition Reactions of the Isoxazole Moiety

The most prominent cycloaddition reaction associated with isoxazoles is, in fact, their synthesis via 1,3-dipolar cycloaddition. mdpi.comresearchgate.netresearchgate.net This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). libretexts.org This [3+2] cycloaddition is a highly efficient and regioselective method for constructing the five-membered isoxazole ring system. researchgate.net

While the isoxazole ring itself can participate in cycloaddition reactions, this is less common than its formation via this pathway. The aromatic character of the ring makes it a less reactive diene or dienophile in Diels-Alder type reactions. However, under specific conditions, such as photochemical activation, the isoxazole moiety can engage in cycloaddition processes.

Photoisomerization and Photochemical Reactivity Studies

The photochemical behavior of isoxazoles is a well-documented area of study. Due to the labile N-O bond, the isoxazole ring is prone to cleavage under UV irradiation. libretexts.org This photoexcitation typically leads to homolysis of the N-O bond, forming a diradical intermediate which can then rearrange.

A common photochemical transformation is the isomerization of isoxazoles to oxazoles. This rearrangement is proposed to proceed through a transient acyl azirine intermediate. libretexts.org In some cases, these photochemical reactions can be harnessed to generate highly reactive species. For example, the photolysis of trisubstituted isoxazoles has been shown to produce ketenimines, which are valuable synthetic intermediates. The intrinsic photoreactivity of the isoxazole ring has also been exploited in the development of photo-crosslinkers for applications in chemical biology and proteomics. nih.govmdpi.com

| Photochemical Process | Key Intermediate | Final Product(s) |

|---|---|---|

| Photoisomerization | Acyl azirine | Oxazole (B20620) |

| Photolysis of Trisubstituted Isoxazoles | Acyl azirine | Ketenimine |

| Photo-crosslinking | Nitrene, Azirine | Covalent adduct with biomolecules |

Transformations of the Ethanamine Side Chain

The ethanamine side chain of this compound possesses a primary amine group, which is a key site for a variety of functionalization reactions. The nucleophilic nature of the nitrogen atom's lone pair of electrons drives its reactivity.

Amine Functionalization Reactions (e.g., Acylation, Alkylation, Amination)

The primary amine of the ethanamine side chain is readily susceptible to acylation and alkylation reactions, which are fundamental transformations in organic synthesis.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides under basic conditions. The resulting N-acylated derivatives of this compound would exhibit altered chemical and physical properties, including changes in polarity and hydrogen bonding capacity. The formation of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives from an isoxazole amine precursor demonstrates the feasibility of such transformations within this class of compounds. researchgate.net

Alkylation: The nitrogen atom can also act as a nucleophile to attack alkyl halides, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These reactions expand the structural diversity of the molecule by introducing various alkyl substituents.

While direct examples for this compound are not extensively detailed in the literature, the fundamental reactivity of primary amines is well-established. The synthesis of various N-substituted isoxazole derivatives reported in the literature supports the chemical accessibility of the amine group for such functionalizations. researchgate.net

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (RCOCl) | Amide |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

Oxidative and Reductive Transformations of the Ethanamine Linker

The ethanamine side chain of this compound is the primary site for oxidative and reductive transformations. These reactions are crucial for both the synthesis of derivatives and understanding the molecule's metabolic fate.

Oxidative Transformations

The primary amine of the ethanamine linker is susceptible to oxidation, which can proceed through several stages to yield different products. The most common pathway involves the initial oxidation of the amine to an imine intermediate. This transformation can be achieved through enzymatic or chemical means. For instance, monoamine oxidase (MAO) enzymes are well-known to catalyze the oxidative deamination of primary amines like phenethylamine, a close structural analog. nih.govresearchgate.netnih.gov This process involves the conversion of the amine to an imine, which is then hydrolyzed to an aldehyde. nih.govnih.gov

Following this precedent, the oxidation of this compound is expected to yield (isoxazol-3-yl)acetaldehyde via an unstable 2-(isoxazol-3-yl)ethanimine intermediate. This aldehyde can then be further oxidized to the corresponding carboxylic acid, (isoxazol-3-yl)acetic acid. nih.gov A variety of chemical reagents are available for the oxidation of aldehydes to carboxylic acids, including potassium permanganate, pyridinium (B92312) chlorochromate (PCC), and milder organocatalytic systems. organic-chemistry.orglibretexts.orgvanderbilt.educhemguide.co.uk

Amine to Imine: The primary amine is oxidized, removing two hydrogen atoms to form a C=N double bond.

Imine Hydrolysis: The imine intermediate readily reacts with water to form an aldehyde and ammonia.

Aldehyde to Carboxylic Acid: The aldehyde is further oxidized to the more stable carboxylic acid.

The following table summarizes the expected products from the oxidation of the ethanamine linker.

| Starting Material | Intermediate | Final Product | Reagent/Catalyst (Analogous Systems) |

| This compound | 2-(Isoxazol-3-yl)ethanimine | (Isoxazol-3-yl)acetaldehyde | Monoamine Oxidase (MAO) nih.govnih.gov |

| (Isoxazol-3-yl)acetaldehyde | - | (Isoxazol-3-yl)acetic acid | Aldehyde Dehydrogenase, KMnO₄, PCC nih.govorganic-chemistry.org |

Reductive Transformations

Reductive transformations of the ethanamine linker itself are less common since the amine is already in a reduced state. Reductive amination, a reverse of the final step of the oxidative pathway, is a common method for synthesizing amines from aldehydes or ketones, but this would not be a transformation of the existing ethanamine.

One potential, though less documented, reductive pathway could involve the hydrogenolysis of the C-N bond under harsh conditions, which would cleave the side chain from the isoxazole ring. However, this is generally not a selective or synthetically useful transformation.

Reductive processes are more relevant to other functional groups that might be present on the isoxazole ring or in derivatives. For instance, if a nitrile group were present at a similar position, it could be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.uk

Spectroscopic Investigations of Reaction Intermediates

The detection and characterization of transient intermediates are key to understanding the mechanistic pathways of the transformations of this compound. Spectroscopic techniques are invaluable for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for detecting reaction intermediates, even at low concentrations. mdpi.com In the proposed oxidative pathway of this compound, ESI-MS could be used to identify the protonated molecules of the starting material, the imine intermediate, the aldehyde, and the final carboxylic acid product. The fragmentation patterns would also provide structural information. For analogous phenethylamines, characteristic fragmentation involves cleavage at the Cα-Cβ bond and cleavage alpha to the nitrogen atom. mdpi.comresearchgate.net We can predict a similar fragmentation for this compound and its intermediates.

Predicted Mass Spectrometry Data for Key Species:

| Compound | Predicted [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) |

|---|---|---|

| This compound | 113.07 | 96 (loss of NH₃), 83 (isoxazole ring fragment) |

| 2-(Isoxazol-3-yl)ethanimine | 111.06 | 83 (isoxazole ring fragment) |

| (Isoxazol-3-yl)acetaldehyde | 112.04 | 84 (loss of CO), 83 (isoxazole ring fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about reactants, products, and in some cases, stable intermediates.

¹H NMR: The transformation of the ethanamine side chain would result in significant changes in the ¹H NMR spectrum. The methylene (B1212753) protons (CH₂) adjacent to the amine would shift downfield upon oxidation to an aldehyde and further change in the carboxylic acid. A key signal for the aldehyde intermediate would be the appearance of a highly deshielded proton around 9-10 ppm. For the carboxylic acid product, a characteristic broad singlet for the acidic proton would appear far downfield, typically between 10-12 ppm. libretexts.org

¹³C NMR: The carbon signals of the ethanamine linker would also show characteristic shifts. The carbon of the CH₂-NH₂ group would shift significantly downfield upon oxidation to a carbonyl carbon (C=O) in the aldehyde (around 190-200 ppm) and the carboxylic acid (around 170-180 ppm). libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and tracking the progress of a reaction.

Starting Material (Amine): The N-H stretching of the primary amine would be visible around 3300-3500 cm⁻¹.

Imine Intermediate: The C=N stretch of the imine would appear in the 1640-1690 cm⁻¹ region. Spectroscopic studies on the oxidation of benzylamine (B48309) analogues have successfully identified imine intermediates. nih.gov Advanced techniques like two-dimensional infrared (2D IR) spectroscopy could potentially be used to resolve the signals of transient imine and enamine tautomers. nih.gov

Aldehyde Intermediate: A strong C=O stretching band would appear around 1720-1740 cm⁻¹.

Carboxylic Acid Product: A very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ would be characteristic. libretexts.org

Characteristic IR Frequencies for Functional Group Transformations:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 |

| Imine | C=N Stretch | 1640-1690 |

| Aldehyde | C=O Stretch | 1720-1740 |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

By employing these spectroscopic methods in situ, it would be possible to monitor the concentration of reactants, intermediates, and products over time, allowing for a detailed kinetic and mechanistic understanding of the chemical transformations of the this compound scaffold.

Derivatization Strategies and Analogue Design in Isoxazole Ethanamine Research

Design Principles for Isoxazole-Ethanamine Analogues

The design of analogues based on the 2-(isoxazol-3-yl)ethanamine structure is guided by established medicinal chemistry principles. These strategies aim to modulate the parent molecule's physicochemical and pharmacological profiles by systematically altering its core structure and conformational flexibility.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule while retaining the spatial arrangement of its key functional groups. This approach can lead to new chemical entities with potentially improved properties or novel intellectual property space. Bioisosterism, a related concept, involves substituting a functional group or moiety with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity or metabolic stability.

In the context of this compound, the isoxazole (B147169) ring is a prime target for such modifications. It can be replaced with other five- or six-membered heterocycles to explore different interactions with biological targets. For instance, research on nicotinic cholinergic receptor ligands has demonstrated the successful bioisosteric replacement of the isoxazole ring with structures like pyridine (B92270), oxadiazole, or an acyl group, resulting in compounds with high affinity. Another synthetic method facilitates the exchange of the isoxazole core for a pyridine ring, effectively transforming the entire scaffold while keeping substituents in place. The isoxazole moiety itself is often considered a bioisostere for the carboxylic acid group, a principle that can guide the design of analogues that mimic endogenous ligands like glutamic acid.

Table 1: Common Bioisosteric Replacements for the Isoxazole Ring

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Isoxazole | Pyridine | Alters hydrogen bonding capacity and aromatic interactions. |

| Isoxazole | Oxadiazole | Modifies electronic properties and metabolic stability. |

| Isoxazole | Thiazole | Introduces a sulfur atom, affecting size, lipophilicity, and potential for different interactions. |

| Isoxazole | Pyrazole | Changes the orientation of ring nitrogen atoms, impacting hydrogen bond donor/acceptor patterns. |

Flexible molecules can adopt numerous conformations, and only one may be the "bioactive conformation" that binds effectively to a target. A significant energy penalty (entropic loss) is paid when a flexible molecule must adopt a specific conformation to bind. Conformational restriction is a strategy used to pre-organize a molecule into its bioactive shape by introducing structural constraints, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity.

For this compound, which possesses a flexible ethanamine side chain, several rigidity enhancement strategies can be envisioned:

Cyclization: The ethanamine side chain can be incorporated into a new ring system. For example, forming a piperidine (B6355638) or pyrrolidine (B122466) ring that includes the nitrogen and the two-carbon chain would drastically limit rotational freedom.

Introduction of Bulky Groups: Adding large, sterically hindering groups to the isoxazole ring or the side chain can restrict bond rotation.

Incorporation of Double or Triple Bonds: Introducing unsaturation into the side chain can limit its flexibility.

By locking the molecule into a more defined three-dimensional structure, these modifications can lead to a better fit with a biological target and improve selectivity against related targets.

Synthetic Approaches to Diversify the Isoxazole-Ethanamine Structure

The chemical versatility of the isoxazole-ethanamine scaffold allows for extensive diversification through various synthetic approaches. Modifications can be targeted at the isoxazole ring, the ethanamine side chain, or by using the amine as a handle for conjugation.

The isoxazole ring is an aromatic system, but the weak N-O bond makes it susceptible to cleavage under certain conditions. The reactivity of the ring and the regioselectivity of substitution reactions are heavily influenced by the nature and position of existing substituents. Synthetic methods often focus on controlling where new functional groups are introduced.

For example, in inverse electron-demand hetero-Diels-Alder reactions, substituents on the 5-position of the isoxazole ring can completely prevent reactivity, while bulky groups at the 4-position may reduce the reaction yield. The selection of substituents also plays a critical role in photochemical isomerizations of the isoxazole ring. The development of regioselective synthetic routes allows for the controlled preparation of specific isomers, such as 3,5-disubstituted or 3,4-disubstituted isoxazoles, which is crucial for establishing structure-activity relationships.

Table 2: Influence of Substituent Position on Isoxazole Ring Chemistry

| Position of Substituent | General Effect on Reactivity | Example |

|---|---|---|

| C3 | Influences the electronic nature of the ring; can be a site for introducing the ethanamine side chain. | The starting point for this compound. |

| C4 | Substitution can sterically hinder reactions at adjacent positions and influence cycloaddition outcomes. | A bulky group at C4 can lower the yield of certain pyridine synthesis reactions. |

| C5 | Strongly influences regioselectivity in cycloaddition reactions; substitution can block reactivity at this position. | A substituent at C5 prevents a specific hetero-Diels-Alder reaction. |

The primary amine of the ethanamine side chain is a key functional group for modification. Its nucleophilicity allows for a wide range of reactions to append different groups, thereby tailoring the molecule's chemical properties such as lipophilicity, basicity, and size.

Common modifications include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the nitrogen can alter the molecule's steric profile and basicity. Syntheses of N-[isoxazol(isothiazol)-3-yl(methylene)methyl]arylamines have been reported through the reduction of corresponding Schiff bases.

N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent is a common strategy. This modification neutralizes the basicity of the amine and can introduce a wide variety of functional groups.

Chain Length Modification: The length of the linker between the isoxazole ring and the amine can be varied. Modifying chain length in related polyamine structures has been shown to impact their interactions with biological macromolecules.

Table 3: Examples of Side-Chain Modifications and Their Potential Effects

| Modification Type | Reagents/Reaction | Potential Effect on Properties |

|---|---|---|

| N-Alkylation | Alkyl halides, Reductive amination | Increases steric bulk, modulates basicity. |

| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Neutralizes basicity, increases H-bonding potential. |

| N-Sulfonylation | Sulfonyl chlorides | Forms a stable sulfonamide, removes basicity. |

| Chain Extension | Multi-step synthesis starting from a different isoxazole precursor | Alters distance between pharmacophoric groups. |

The primary amine of this compound serves as an excellent reactive handle for attaching the molecule to other chemical entities, such as proteins, polymers, or fluorescent probes, through chemical linkers. This process, known as conjugation, relies on bifunctional linkers that have one reactive group to connect to the amine and another to connect to the target molecule.

The chemistry for conjugating to amines is well-established. Common strategies include:

NHS Esters: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.

Carbodiimides: Zero-length crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxyl groups to directly react with primary amines, forming an amide bond without leaving any part of the linker behind.

Isothiocyanates: These groups react with amines to form stable thiourea (B124793) linkages.

Linkers can be further classified as cleavable or non-cleavable. Cleavable linkers are designed to break under specific conditions (e.g., in a reducing environment or at low pH), releasing the conjugated molecule. This is a key strategy in the design of antibody-drug conjugates (ADCs). Bifunctional linkers can also incorporate multiple orthogonal reactive groups, allowing for the construction of complex molecular architectures.

Table 4: Common Amine-Reactive Linker Chemistries for Conjugation

| Linker Chemistry | Reactive Group | Resulting Bond | Key Features |

|---|---|---|---|

| NHS Ester Chemistry | N-Hydroxysuccinimide ester | Amide | High reactivity and efficiency at physiological pH. |

| Carbodiimide Chemistry | Carbodiimide (e.g., EDC) | Amide | "Zero-length" crosslinker; connects an amine to a carboxyl group. |

| Maleimide Chemistry | Maleimide | Thioether (via reaction with a thiol) | Used in heterobifunctional linkers where the other end is amine-reactive (e.g., Sulfo-SMCC). |

| Disulfide Linkers | Pyridyldithiol | Disulfide | Creates a cleavable bond that can be broken by reducing agents. |

| Hydrazone Linkers | Hydrazide/Carbonyl | Hydrazone | Creates an acid-sensitive, cleavable bond. |

Application of this compound as a Building Block in Complex Molecular Synthesis

This compound is a valuable bifunctional building block in organic synthesis, prized for its combination of a nucleophilic primary amine and a stable, aromatic isoxazole core. This unique structure allows for its incorporation into a wide range of more complex molecules, serving as a versatile scaffold for introducing the isoxazole-ethylamino motif. The isoxazole ring itself is a significant pharmacophore found in numerous pharmaceutical agents and natural products, valued for its ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the inherent stability of the isoxazole ring allows for chemical manipulation at other sites of a molecule, yet the N-O bond can be cleaved under specific reductive conditions, revealing a β-hydroxyketone or related 1,3-difunctionalized system. This "masked functionality" adds another layer of synthetic utility to isoxazole-containing building blocks like this compound.

The structure of this compound, analogous to a β-arylethylamine, makes it a prime candidate for classic cyclization reactions to form fused heterocyclic systems. While direct literature examples starting specifically with this compound are not prevalent, its application in established synthetic strategies like the Bischler-Napieralski and Pictet-Spengler reactions provides a clear pathway for the construction of novel isoxazole-fused pyridines and related structures. These reactions are cornerstones of heterocyclic synthesis, used extensively in the preparation of isoquinoline (B145761) alkaloids and other complex natural products. wikipedia.orgnih.govorganic-chemistry.orgwikipedia.org

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org An N-acylated derivative of this compound serves as a suitable precursor for this transformation. The reaction would proceed via an intramolecular electrophilic attack on the isoxazole ring, theoretically at the C4 position, leading to a fused dihydropyridine (B1217469) ring system. The viability and regioselectivity of the cyclization would depend on the electronic nature of the isoxazole ring and any substituents present.

Another powerful strategy is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing electrophilic substitution. wikipedia.orgnih.gov this compound can react with an aldehyde to form an intermediate iminium ion, which then cyclizes onto the isoxazole ring. This reaction is highly effective for electron-rich aromatic systems like indoles and pyrroles. wikipedia.org Its application to an isoxazole substrate would similarly depend on the ring's nucleophilicity, but it represents a plausible and direct method for creating fused tetrahydro-β-carboline analogues where the indole (B1671886) is replaced by the isoxazole moiety.

| Reaction Type | Precursor from this compound | Reagents | Potential Product |

| Bischler-Napieralski | N-Acyl-2-(isoxazol-3-yl)ethanamine | POCl₃ or P₂O₅ | Isoxazolo-fused dihydropyridine |

| Pictet-Spengler | This compound | Aldehyde (R-CHO), Acid (e.g., TFA) | Isoxazolo-fused tetrahydropyridine |

The primary amine handle of this compound is instrumental in its use for building larger, complex architectures such as peptidomimetics and macrocycles. The isoxazole moiety can be incorporated into these structures to impart conformational rigidity, enhance metabolic stability, or serve as a bioisosteric replacement for other functional groups.

In the field of peptidomimetics , this compound can be utilized as an unnatural amino acid surrogate. Hybrid peptides composed of both α and β-amino acids are of great interest as therapeutic agents. nih.govnih.gov Isoxazole-containing amino acids have been successfully incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govrsc.orgmdpi.com The amine group of this compound can readily undergo amide bond formation with the carboxylic acid of a resin-bound peptide chain using common coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of HOBt (Hydroxybenzotriazole) and a base such as DIPEA (N,N-Diisopropylethylamine). rsc.org The resulting isoxazole-containing peptide can feature the heterocyclic ring as a replacement for an amino acid side chain or as part of the peptide backbone. The rigid, planar isoxazole ring can act as a bioisostere of a peptide bond, restricting conformational freedom and potentially leading to structures with well-defined secondary folds and improved resistance to enzymatic degradation. rsc.orgmdpi.com

| Application | Synthetic Strategy | Key Reagents/Methods | Role of Isoxazole Moiety |

| Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | TBTU, HOBt, DIPEA, Fmoc-protection | Bioisostere, conformational constraint, metabolic stability |

| Macrocycles | Linear chain assembly followed by intramolecular cyclization | Standard coupling reactions (e.g., amidation), high-dilution conditions | Structural scaffold, conformational rigidity |

Computational and Theoretical Investigations of 2 Isoxazol 3 Yl Ethanamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to model the molecule at the electronic level, providing detailed information about its geometry, stability, and reactive sites. Such studies are fundamental to understanding the inherent chemical nature of 2-(Isoxazol-3-yl)ethanamine.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. This is often achieved using functionals like B3LYP combined with a basis set such as 6-31G(d,p) or higher, which provides a good balance between accuracy and computational cost.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are key to understanding the molecule's characteristics.

Key Electronic Properties Investigated by DFT:

| Property | Description | Relevance to this compound |

| Total Energy | The total energy of the molecule in its optimized state. | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular interactions, and how the molecule might orient itself in an electric field or within a protein's active site. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers, which are crucial for predicting reaction mechanisms. The nitrogen atoms of the isoxazole (B147169) ring and the ethanamine group are of particular interest. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies regions of positive and negative potential, highlighting sites prone to electrophilic or nucleophilic attack. For this compound, this would map the electron-rich areas around the nitrogen and oxygen atoms and electron-deficient areas near the amine protons. |

While specific DFT studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is widely applied to various isoxazole derivatives to understand their structure and electronic nature researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is capable of accepting electrons, relating to the molecule's ability to act as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the specific atoms where the HOMO and LUMO are localized, thereby predicting the most likely sites for nucleophilic and electrophilic attack, respectively. Theoretical studies on related isoxazoles frequently use FMO analysis to rationalize reaction outcomes researchgate.netnih.gov.

Electrophilicity and Nucleophilicity Indices Determination

To quantify the reactivity predicted by FMO theory, global reactivity descriptors derived from the HOMO and LUMO energies can be calculated. These indices provide a quantitative scale for the electrophilic and nucleophilic character of a molecule.

Global Reactivity Descriptors:

| Index | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. |

| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A relative index calculated with respect to a reference molecule (tetracyanoethylene, TCE) to measure electron-donating ability. |

Calculation of these indices for this compound would provide a quantitative assessment of its reactivity, allowing for comparison with other compounds and predicting its behavior in polar reactions.

Prediction of Spectroscopic Properties (e.g., UV/Vis Absorption)

Computational methods can also predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV/Vis) of molecules.

The calculation simulates the electronic transitions from the ground state to various excited states upon absorption of light. The output provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT could predict its UV/Vis spectrum, identifying the key electronic transitions, which typically involve π → π* and n → π* transitions within the isoxazole ring system. Such theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures researchgate.net.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to study how a molecule interacts with larger systems, such as biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is central to drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action nih.govmdpi.com.

In a docking study involving this compound, the molecule would be treated as a flexible ligand. The procedure involves:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site cavity.

Preparation of the Ligand: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using a scoring algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding site. The algorithm calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction researchgate.net.

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

Molecular docking could be used to explore the potential of this compound as an inhibitor or modulator for various protein targets where isoxazole-containing molecules have shown activity nih.govmdpi.com. The analysis would reveal how the isoxazole ring and the ethanamine side chain contribute to binding and specificity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For this compound, MD simulations can elucidate the accessible conformations of the molecule in various environments, such as in aqueous solution or within a protein binding site. These simulations model the interactions between the atoms of the molecule and its surroundings, governed by a force field, to predict its trajectory.

In a typical MD simulation setup for this compound, the system would be enclosed in a simulation box, often filled with water molecules to mimic physiological conditions. The system's energy is initially minimized, followed by a period of heating and equilibration to reach the desired temperature and pressure. During the production run, the positions and velocities of all atoms are calculated over millions of small time steps, generating a trajectory that reveals the molecule's dynamic nature.

Analysis of the MD trajectory for this compound would focus on the torsional angles of the flexible ethylamine (B1201723) side chain relative to the rigid isoxazole ring. This analysis helps identify the most populated and energetically favorable conformations. Such studies on related heterocyclic compounds have shown that histone tails, for example, can shift their secondary structure propensity upon chemical modification, which can be characterized by techniques like principal component analysis (PCA) applied to the simulation data nih.gov. For this compound, PCA could be used to identify the dominant modes of motion and characterize its conformational landscape. The stability of the ligand-receptor complex, if applicable, can also be strongly supported by MD simulations, as demonstrated in studies of other functionalized isoxazoles. mdpi.comresearchgate.net

Table 1: Representative Parameters for MD Simulation of a Small Molecule like this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36, AMBER | Defines the potential energy function for atomic interactions. mdpi.com |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. mdpi.com |

| System Neutralization | NaCl ions (e.g., 0.15 M) | Mimics physiological salt concentration and neutralizes system charge. nih.govmdpi.com |

| Simulation Software | NAMD, Gaussian | Software package used to run the simulation. mdpi.com |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant molecular motions. nih.gov |

Free Energy Calculations for Binding Affinity Prediction

Computational methods for free energy calculation are essential for predicting the binding affinity between a ligand, such as this compound, and a biological target, typically a protein. These predictions are invaluable in drug discovery for ranking potential drug candidates. Common methods include endpoint techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more rigorous alchemical methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). uni-duesseldorf.defrontiersin.org

The MM/PBSA and MM/GBSA approaches calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and entropy. uni-duesseldorf.de These calculations are typically performed on snapshots taken from an MD simulation trajectory. nih.gov For the interaction of this compound with a target receptor, this method would estimate the energy of the complex and the individual molecules to derive the binding free energy (ΔG_bind). Studies on other isoxazole derivatives have successfully used the MM/PBSA approach to calculate binding free energies, showing that van der Waals interactions often contribute significantly to the binding. nih.gov

Table 2: Example of Binding Free Energy Decomposition (MM/PBSA) for an Isoxazole Derivative

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy (ΔE_vdw) | -25.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -9.8 | Favorable |

| Total Gas Phase Energy (ΔG_gas) | -35.3 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +18.7 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -2.9 | Favorable |

Note: Data is hypothetical, based on typical values seen in studies of isoxazole derivatives for illustrative purposes. nih.gov

These calculations can distinguish between different binding modes or rank a series of related compounds. For instance, comparing the calculated binding free energies with experimental data (e.g., from IC₅₀ values) can yield a good correlation, validating the computational model. nih.gov Such validated models can then be used to predict the affinity of new derivatives of this compound, guiding synthetic efforts toward more potent compounds.

In Silico Exploration of Synthetic Pathways and Reaction Mechanisms

Computational chemistry provides powerful tools for exploring potential synthetic routes and elucidating the underlying reaction mechanisms for molecules like this compound. Density Functional Theory (DFT) is a common quantum-chemical method used for this purpose. It can be used to study the electronic structure of reactants, transition states, and products, providing insights into the thermodynamics and kinetics of a reaction. nih.govmdpi.com

The synthesis of the isoxazole ring is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. mdpi.combeilstein-journals.org Computational studies can model this reaction to predict its feasibility, regioselectivity, and the activation energy barriers involved. For example, Molecular Electron Density Theory (MEDT) studies on the formation of 2-isoxazolines have shown that the reaction proceeds via a one-step asynchronous mechanism. nih.gov Such studies can confirm experimental results and explain why a particular isomer is formed preferentially. nih.govmdpi.com

By analyzing the Potential Energy Surface (PES) for the synthesis of the isoxazole core of this compound, chemists can identify the most energetically favorable pathway. This involves locating the transition state structures and calculating the Gibbs free energy of activation. nih.gov These computational analyses can guide the choice of reactants, catalysts, and reaction conditions to optimize the synthesis, potentially reducing the need for extensive experimental trial and error. For instance, DFT calculations can determine whether a reaction follows a concerted or stepwise mechanism by trying to locate intermediate structures. beilstein-journals.org

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies Using Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science. Computational methods are widely used to build models that correlate the chemical structure of a compound with its biological activity or physical properties. For this compound and its analogues, these studies can guide the design of new molecules with improved potency, selectivity, or pharmacokinetic profiles. dundee.ac.uk

Computational SAR studies often begin with molecular docking to predict the binding pose of a series of compounds in the active site of a target protein. dundee.ac.uk This is followed by the calculation of various molecular descriptors, which are numerical representations of the molecule's physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties). Quantitative Structure-Activity Relationship (QSAR) models can then be developed by finding a mathematical relationship between these descriptors and the observed biological activity.

For isoxazole derivatives, SAR studies have revealed key structural features necessary for activity. For example, in a series of isoxazole-based enzyme inhibitors, SAR analysis showed that modifications at specific positions on the phenyl and isoxazole rings could lead to more potent antagonists. nih.govnih.gov These insights are often derived from analyzing how different functional groups interact with amino acid residues in the target's binding pocket. Electron-donating or electron-withdrawing groups, for example, can significantly alter binding affinity, a phenomenon that can be rationalized through computational analysis of the electronic properties of the molecules. mdpi.com

Table 3: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea |

| 5-amino-3-methylisoxazole |

Mechanistic Biological Investigations of 2 Isoxazol 3 Yl Ethanamine and Its Derivatives

Characterization of Molecular Targets and Ligand-Protein Interactions (In Vitro Focus)

The isoxazole (B147169) scaffold serves as a versatile framework for designing molecules that can interact with a wide range of biological targets. In vitro investigations have been crucial in elucidating the specific proteins and biomolecules that bind to these compounds and the nature of these interactions.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Carbonic Anhydrase, Sphingomyelin Synthase 2, Topoisomerase II, Monoamine Oxidases)

Derivatives of 2-(isoxazol-3-yl)ethanamine have been identified as inhibitors of several key enzyme families, demonstrating a broad spectrum of biological activity.

Carbonic Anhydrase (CA): These metalloenzymes are involved in various physiological processes, including pH homeostasis and CO2 transport. nih.gov Several isoxazole derivatives have shown significant inhibitory action against CA isoforms. nih.govresearchgate.net For instance, studies on a series of synthesized isoxazole derivatives revealed compounds with notable inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. mdpi.commdpi.com Some derivatives exhibited selectivity, potently inhibiting tumor-associated isoform hCA IX over cytosolic isoforms hCA I and II. mdpi.com

Sphingomyelin Synthase 2 (SMS2): SMS2 is a key enzyme in sphingomyelin metabolism and has emerged as a therapeutic target for chronic inflammation-associated diseases. nih.gov A series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human SMS2. nih.gov

Topoisomerase II (Topo II): Topoisomerases are nuclear enzymes that regulate DNA topology and are critical for cell replication. mdpi.com Their inhibition can lead to cell death, making them a key target in cancer therapy. nih.govmdpi.com Certain isoxazole-containing compounds have been investigated for their ability to inhibit Topo IIα. researchgate.net For example, a study on pyrazolo[4,3-f]quinoline derivatives, which can be considered structurally related to the isoxazole family, demonstrated that compound 2E was highly active, inhibiting 88.3% of Topo IIα enzyme activity. mdpi.com

Monoamine Oxidases (MAO): MAO-A and MAO-B are flavoenzymes that metabolize neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. nih.gov A series of 2,1-benzisoxazole derivatives were evaluated as in vitro inhibitors of human MAO, with most compounds showing specific and potent inhibition of MAO-B. nih.gov Specifically, compound 7a was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.017 µM. nih.gov Additionally, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as dual, reversible inhibitors of both MAO-A and MAO-B. nih.gov

Understanding how these derivatives bind to their target enzymes is critical for rational drug design.

Carbonic Anhydrase: Molecular docking studies have shown that isoxazole derivatives bind at the entrance of the active site of carbonic anhydrase. nih.gov The binding is supported by favorable binding energy calculations, with computed ΔGbind values of -13.53 kcal/mol for the potent inhibitor AC2. researchgate.net

Monoamine Oxidases: For MAO-B, molecular docking has shown that the sulfonamide group of 4-(2-methyloxazol-4-yl)benzenesulfonamide binds and interacts with residues within the substrate cavity of the enzyme. mdpi.com The major difference in the active sites of COX-1 and COX-2 enzymes is the substitution of isoleucine (Ile523) in COX-1 with a valine (Val523) in COX-2. nih.gov This substitution creates a larger binding pocket in COX-2, which can be exploited for selectivity. In one study, a 3,4-dimethoxy substitution on a phenyl ring and a Cl atom on another phenyl ring of an isoxazole derivative pushed the 5-methyl-isoxazole ring toward this secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme. nih.gov

Topoisomerase II: Topo II inhibitors act by trapping the enzyme on the DNA, which leads to protein-linked DNA breaks and ultimately cell death. nih.gov They interfere with the enzyme's catalytic cycle of cleaving and religating double-stranded DNA. mdpi.com

A variety of biochemical assays are employed to quantify the inhibitory effects of isoxazole derivatives.

Carbonic Anhydrase: The inhibitory activity against CA isoforms is commonly determined using a stopped-flow CO2 hydrase assay. mdpi.commdpi.com This method measures the enzyme's catalytic activity in converting CO2 to bicarbonate. Fluorescence-based enzymatic assays have also been used to augment these findings. nih.govresearchgate.net

Monoamine Oxidases: The MAO-inhibitory properties are often investigated using recombinant human MAO-A and MAO-B enzymes with kynuramine as a substrate. nih.gov The oxidation of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product that can be measured spectrophotometrically to determine the rate of the reaction and the inhibitory potency (IC50) of the compounds. nih.gov

The inhibitory potency of various isoxazole derivatives against these enzymes is summarized in the table below.

| Compound Class | Target Enzyme | Specific Derivative | IC50 / Ki | Selectivity |

| Isoxazole Derivative | Carbonic Anhydrase | AC2 | IC50 = 112.3 µM nih.govresearchgate.net | - |

| Isoxazole Derivative | Carbonic Anhydrase | AC3 | IC50 = 228.4 µM nih.govresearchgate.net | - |

| 2,1-Benzisoxazole Derivative | MAO-B | 7a | IC50 = 0.017 µM nih.gov | MAO-B specific |

| 2,1-Benzisoxazole Derivative | MAO-B | 7b | IC50 = 0.098 µM nih.gov | MAO-B specific |

| 2,1-Benzisoxazole Derivative | MAO-A | 5 | IC50 = 3.29 µM nih.gov | - |

| Isoxazole-carboxamide | COX-1 | A13 | IC50 = 64 nM nih.gov | COX-2 selective (SI=4.63) |

| Isoxazole-carboxamide | COX-2 | A13 | IC50 = 13 nM nih.gov | COX-2 selective (SI=4.63) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 1 | IC50 = 43.3 µM mdpi.com | MAO-B preferential |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 1 | IC50 = 3.47 µM mdpi.com | MAO-B preferential |